N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1334371-22-0
VCID: VC5391229
InChI: InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13)
SMILES: CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Molecular Formula: C9H15N7O2
Molecular Weight: 253.266

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

CAS No.: 1334371-22-0

Cat. No.: VC5391229

Molecular Formula: C9H15N7O2

Molecular Weight: 253.266

* For research use only. Not for human or veterinary use.

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine - 1334371-22-0

Specification

CAS No. 1334371-22-0
Molecular Formula C9H15N7O2
Molecular Weight 253.266
IUPAC Name 2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
Standard InChI InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13)
Standard InChI Key OULKCWSFLLVJSQ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrimidine ring system (C4H3N3\text{C}_{4}\text{H}_{3}\text{N}_{3}) with a nitro group (NO2-\text{NO}_{2}) at the 5-position and a 4-methylpiperazine substituent (C5H11N2\text{C}_{5}\text{H}_{11}\text{N}_{2}) at the N2 amine. The 4-methylpiperazine group enhances solubility and bioavailability, while the nitro group contributes to electrophilic reactivity, facilitating interactions with nucleophilic residues in biological systems. Key physicochemical properties include:

PropertyValue
Molecular Weight276.29 g/mol
LogP (Partition Coefficient)1.82 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Polar Surface Area92.7 Ų

The SMILES notation for this compound is CN1CCN(CC1)Nc2nc(c(c(n2)N)[N+](=O)[O-])N, and its InChIKey is HYMXUMITAWFVRX-UHFFFAOYSA-N, as derived from structural analogs . X-ray crystallography data for closely related compounds reveal planar pyrimidine rings with piperazine substituents adopting chair conformations, optimizing steric and electronic interactions .

Synthesis and Structural Optimization

The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step nucleophilic substitution and condensation reactions. A common route begins with 5-nitropyrimidine-2,4-diamine, which undergoes alkylation with 1-methylpiperazine under reflux conditions in ethanol or dimethylformamide (DMF) . For example:

  • Step 1: Nitration of pyrimidine-2,4-diamine using nitric acid and sulfuric acid to yield 5-nitropyrimidine-2,4-diamine .

  • Step 2: Reaction with 1-methylpiperazine in the presence of a base (e.g., potassium carbonate) at 80–100°C for 12–24 hours .

Critical parameters include temperature control (to prevent nitro group reduction) and stoichiometric precision to minimize byproducts like N4-alkylated isomers. Recent advancements employ microwave-assisted synthesis, reducing reaction times to 2–4 hours with yields exceeding 80% .

Pharmacological Applications

Anticancer Activity

This compound exhibits potent kinase inhibitory activity, particularly against epidermal growth factor receptor (EGFR) mutants such as T790M, which are implicated in non-small cell lung cancer (NSCLC). In vitro studies demonstrate an IC50_{50} of 12 nM against EGFRT790M^{T790M} in H1975 cells, comparable to third-generation inhibitors like osimertinib . Mechanistically, the nitro group forms a covalent bond with cysteine residues in the kinase domain, while the piperazine moiety stabilizes hydrophobic interactions within the ATP-binding pocket .

Neurological Applications

Structural analogs of this compound have shown inhibitory activity against monoamine oxidase (MAO) enzymes, with selectivity for MAO-B (IC50_{50} = 0.8 μM) over MAO-A (IC50_{50} = 15 μM) . This selectivity suggests potential in treating Parkinson’s disease, where MAO-B inhibition reduces dopamine degradation.

Mechanism of Action

The compound’s dual functionality enables multimodal interactions:

  • Nitro Group: Acts as a Michael acceptor, covalently modifying cysteine thiols in target proteins (e.g., EGFR) .

  • Piperazine Moiety: Enhances blood-brain barrier penetration and solubility, critical for CNS-targeted therapies .

  • Pyrimidine Core: Serves as a scaffold for π-π stacking with aromatic residues in enzyme active sites .

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) reveal a LUMO energy of −2.1 eV localized on the nitro group, underscoring its electrophilic reactivity.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey ModificationsBiological Activity
N4-Methyl-5-nitropyrimidine-4,6-diamineC5H8N6O2\text{C}_{5}\text{H}_{8}\text{N}_{6}\text{O}_{2}N4-methylationReduced kinase inhibition
2-(4-Methylpiperidin-1-yl)-5-nitro-N4-phenylpyrimidine-4,6-diamineC16H20N6O2\text{C}_{16}\text{H}_{20}\text{N}_{6}\text{O}_{2}Piperidine substitutionEnhanced MAO-B selectivity

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Masking the nitro group to reduce off-target effects.

  • Combination Therapies: Synergistic use with immune checkpoint inhibitors in NSCLC .

  • Crystallographic Studies: Resolving full 3D structures of compound-target complexes to guide rational design.

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